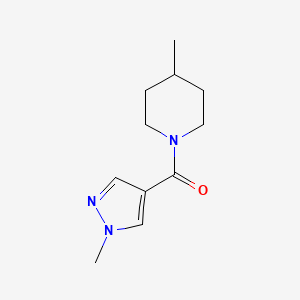
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. CP-47,497 has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
Mechanism of Action
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors, leading to the activation of intracellular signaling pathways and the modulation of various physiological processes. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, leading to a range of effects including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has a range of biochemical and physiological effects on the body and brain. It has been shown to activate the endocannabinoid system, leading to the release of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body and brain. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, leading to difficulties in maintaining consistent levels of the drug in the body. It is also a synthetic compound and may not accurately reflect the effects of natural cannabinoids.
Future Directions
There are several future directions for research on N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the development of new therapies for various medical conditions based on the modulation of the endocannabinoid system. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body and brain, particularly with regards to potential toxicity and addiction.
Synthesis Methods
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form 1-cyclopentyl-2-propanol. This is then reacted with thionyl chloride to form 1-cyclopentyl-2-chloropropane. The final step involves the reaction of 1-cyclopentyl-2-chloropropane with 2,5-dimethylthiophene-3-carboxamide in the presence of a palladium catalyst to form N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide.
Scientific Research Applications
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been shown to bind strongly to the cannabinoid receptors CB1 and CB2, leading to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been used to study the role of the endocannabinoid system in various physiological and pathological processes.
properties
IUPAC Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXRSERIRZRNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)






![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)

